エトフェンプロックス

概要

説明

Etofenprox is a synthetic pyrethroid insecticide used in agricultural production . It acts on the nervous system of insects by disrupting their neuron sodium channels . It is a contact-kill adulticide used to control a wide variety of insects including weevils, beetles, aphids, moths, whiteflies, thrips, borers, fleas, and more .

Synthesis Analysis

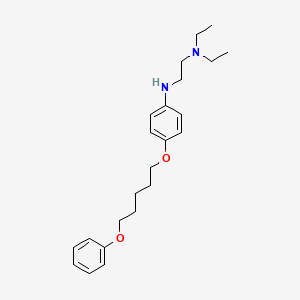

Etofenprox is synthesized using a “reverse connection approach” between the isopropyl group in Fenvalerate, and between two dimethyl groups in an Etofenprox analogue . The synthesis is achieved by accessible ring opening reactions of commercially available propylene oxides using 4-chlorobenzyl cyanide anion as the crucial step .Molecular Structure Analysis

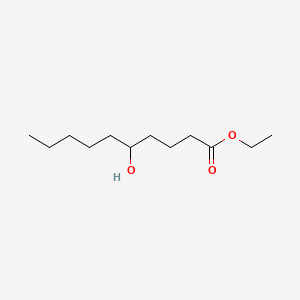

The structure of Etofenprox is confirmed by all spectra (IR, NMR, UV/VIS, and MS) . Its molecular formula is C25H28O3 .Chemical Reactions Analysis

Etofenprox is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . It exhibits light stability and has a half-life of 49.1 days in anaerobe or 100 days in aerobe agricultural soil .Physical And Chemical Properties Analysis

Etofenprox is a supercooled liquid (crystalline solid/viscous paste) and has an aromatic odor . The solubility of Etofenprox is in Methanol 49 g/L; in Ethanol 98 g/L; in Acetone 877 g/L; in Ethylacetate 837 g/L; in Hexane 667 g/L; in Heptane 621 g/L; in Xylene 856 g/L; in Toluene 862 g/L and 924 g/L in Dichloromethane, all at 20°C .科学的研究の応用

穀物貯蔵害虫に対する保護

エトフェンプロックスは、様々な穀物貯蔵害虫に対して強力な殺虫効果を示します。研究では、以下の種に対して効果的に防除されたことが確認されています。

さらに、エトフェンプロックスはR. dominica成虫の産卵を抑制し、T. confusumの幼虫の発生 を阻害しました。

公衆衛生における媒介動物の防除

エトフェンプロックスは、公衆衛生における媒介動物の防除に利用されています。これは、感染地域に直接散布したり、蚊帳などの布地に含浸させることで間接的に適用することもできます。 特に、成虫の蚊、刺さないユスリカ、刺す/刺さないハエを効果的に標的にします .

環境への影響

エトフェンプロックスは効果的ですが、その環境への影響を考慮することが重要です。 研究によると、エトフェンプロックスは容易に生分解されず、水/堆積物系における半減期は6.5〜20.1日です .

作用機序

エトフェンプロックスは、接触および摂取による殺虫剤として作用し、神経系のナトリウムチャネルを阻害することで神経伝達を妨げます .

安定性と残留性

エトフェンプロックスは光安定性を示し、環境条件に応じて異なる半減期を持ちます。 例えば、農耕地の土壌中では半減期が49.1日です .

適用上の課題

エトフェンプロックスは効果的ですが、その性能は適用される商品の種類によって異なります。 穀物種によって結果が異なる場合があります。これは、適用戦略を調整する必要があることを強調しています .

作用機序

Target of Action

Etofenprox primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

Etofenprox, a pyrethroid ether pesticide, acts on the membrane of nerve cells, blocking the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, causing spontaneous depolarization of the membranes or repetitive discharges . At low concentrations, insects and other arthropods suffer from hyperactivity. At high concentrations, they become paralyzed and eventually die .

Biochemical Pathways

Etofenprox affects the biochemical pathways associated with the transmission of nerve impulses. By blocking the sodium channels, it disrupts the normal flow of ions, leading to a breakdown in the communication between nerve cells . This disruption in the nervous system leads to hyperactivity at low concentrations and paralysis at high concentrations .

Pharmacokinetics

Topically administered Etofenprox primarily remains on the hair-coat of the treated animals and is very poorly absorbed through the skin . Treated animals can ingest etofenprox through licking or grooming . In dogs, ingested Etofenprox was quickly but incompletely (~50%) absorbed into the blood .

Result of Action

The primary result of Etofenprox action is the disruption of the nervous system in insects and other arthropods, leading to their death . In mammals, the primary symptoms of intoxication with Etofenprox affect mainly the nervous and muscular systems . The liver was also a major target organ for the toxicity of etofenprox in dogs .

Action Environment

The efficacy of Etofenprox as a grain protectant against several insect species, their developmental stages, and their progeny production depends on the type of the commodity that it is applied on . The performance of Etofenprox differs among insect species and abiotic conditions . Etofenprox is poorly absorbed by roots and little translocation occurs within plants . Its risk of leaching to groundwater is low .

Safety and Hazards

将来の方向性

Etofenprox displays a lower level of resistance than permethrin against all stages of mosquitoes, except in a headless larval paralysis assay designed to minimize penetration factors . This suggests that Etofenprox could be a promising alternative for pest control where resistance to other pyrethroids is a problem .

特性

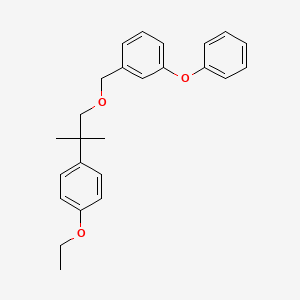

IUPAC Name |

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREQHYQNNWYQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032610 | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80844-07-1 | |

| Record name | Ethofenprox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80844-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenprox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenprox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENPROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。